molecular formula C21H16N4O4 B331235 N-[2-(2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

N-[2-(2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B331235
M. Wt: 388.4 g/mol
InChI Key: KDOTYDMCNPEWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE: is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a nitrophenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where the quinazolinone intermediate is treated with nitrating agents such as nitric acid and sulfuric acid.

    Formation of the Benzamide Moiety: The final step involves the coupling of the nitrophenyl-quinazolinone intermediate with benzoyl chloride or benzamide under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinazoline derivatives with different oxidation states.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Bases: Triethylamine, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Quinazolinones: Formed through nucleophilic substitution reactions.

    Oxidized Quinazoline Derivatives: Formed through oxidation reactions.

Scientific Research Applications

N-[2-(2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{2-nitrophenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-{2-nitrophenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

    2-{2-nitrophenyl}-4-oxo-1,4-dihydro-3(2H)-quinazoline: Lacks the benzamide moiety.

Uniqueness

N-[2-(2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(2-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C21H16N4O4/c26-20(14-8-2-1-3-9-14)23-24-19(16-11-5-7-13-18(16)25(28)29)22-17-12-6-4-10-15(17)21(24)27/h1-13,19,22H,(H,23,26)

InChI Key

KDOTYDMCNPEWMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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